molecular formula C20H16N4O2 B12186594 3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12186594
M. Wt: 344.4 g/mol
InChI Key: PTQWGYVPVDVRED-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps. One common method includes the annulation of a pyridine ring to 4-aminoisoxazoles and the closure of the isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to reduced levels of these hormones, which is beneficial in the treatment of hormone-dependent cancers.

Comparison with Similar Compounds

Similar compounds include other oxazolo[5,4-b]pyridine derivatives, such as:

The uniqueness of 3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various applications.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H16N4O2/c1-12-7-6-10-21-18(12)23-19(25)15-11-16(14-8-4-3-5-9-14)22-20-17(15)13(2)24-26-20/h3-11H,1-2H3,(H,21,23,25)

InChI Key

PTQWGYVPVDVRED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CC=C4

Origin of Product

United States

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